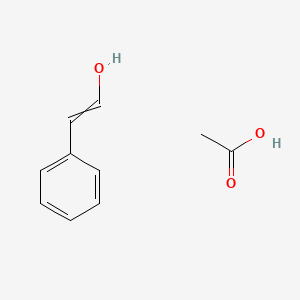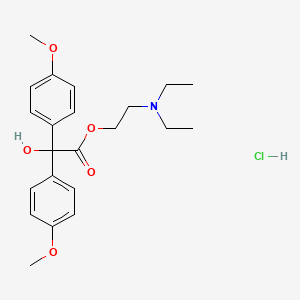
Benzilic acid, 4,4'-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of Benzilic acid derivatives with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-butoxy-4-nitro-, 2-(diethylamino)ethyl ester, hydrochloride
- Benzoic acid, 2,4-dimethoxy-
- Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
Uniqueness
Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific ester structure and the presence of both methoxy and diethylamino groups. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
2276-89-3 |
|---|---|
Molecular Formula |
C22H30ClNO5 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C22H29NO5.ClH/c1-5-23(6-2)15-16-28-21(24)22(25,17-7-11-19(26-3)12-8-17)18-9-13-20(27-4)14-10-18;/h7-14,25H,5-6,15-16H2,1-4H3;1H |
InChI Key |
YANZREKXCRAKRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


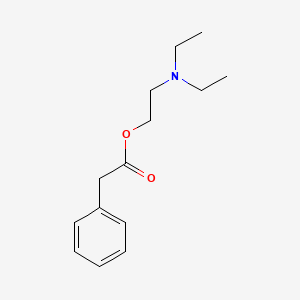
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
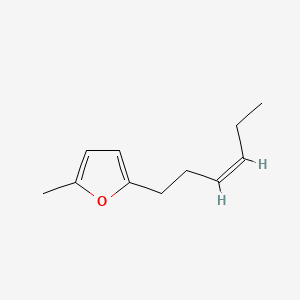

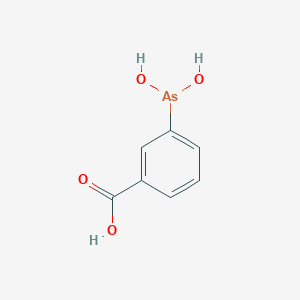
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)

![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)

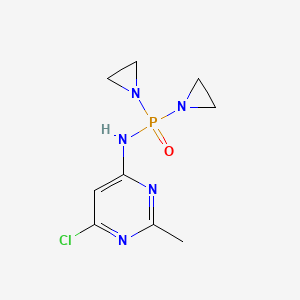

![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
